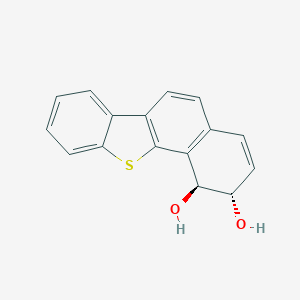
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene, also known as trans-BNT, is a unique organic compound that has been synthesized and studied extensively in recent years. This compound has gained significant attention due to its potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In
Mecanismo De Acción
The mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is not fully understood. However, studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has a high affinity for binding to amyloid-beta (Aβ) peptides, which are believed to be the main cause of Alzheimer's disease. Trans-BNT has been shown to inhibit the aggregation of Aβ peptides and promote their clearance from the brain. This suggests that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene may have therapeutic potential in treating Alzheimer's disease.
Biochemical and Physiological Effects:
Trans-BNT has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can inhibit the aggregation of Aβ peptides and promote their clearance from the brain. In animal studies, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models. Trans-BNT has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its high purity level, which allows for accurate and reproducible results. Trans-BNT is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for further research on trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene. One area of research is to further investigate the mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene and its potential therapeutic effects in treating Alzheimer's disease. Another area of research is to explore the potential applications of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in other scientific fields, such as organic electronics and materials science. Additionally, further studies are needed to explore the safety and toxicity of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in humans.
Métodos De Síntesis
The synthesis of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is a complex process that involves several steps. The most common method for synthesizing trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is through a palladium-catalyzed cross-coupling reaction between 2-bromo-1,1-biphenyl and 2-thiophenylboronic acid. This reaction yields trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene as a white crystalline solid with a high purity level. The purity of the synthesized trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can be further improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Trans-BNT has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been used as a building block for developing organic semiconductors and light-emitting diodes. In materials science, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
125847-45-2 |
|---|---|
Nombre del producto |
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
Fórmula molecular |
C16H12O2S |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b][1]benzothiole-1,2-diol |
InChI |
InChI=1S/C16H12O2S/c17-12-8-6-9-5-7-11-10-3-1-2-4-13(10)19-16(11)14(9)15(12)18/h1-8,12,15,17-18H/t12-,15+/m0/s1 |
Clave InChI |
BYFVXOICIXESGI-SWLSCSKDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C[C@@H]([C@H]4O)O)C=C3 |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
Sinónimos |
(2,1)BNT 1,2-diol 1,2-dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)



![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)